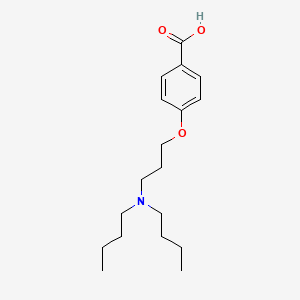

4-(3-(Dibutylamino)propoxy)benzoic acid

Description

Contextualization within Benzoic Acid Derivative Research

Benzoic acid and its derivatives represent a venerable and continuously evolving field of chemical inquiry. The benzoic acid scaffold, a simple yet versatile aromatic carboxylic acid, serves as a fundamental building block in the synthesis of a vast array of organic molecules. preprints.orgresearchgate.netbenthamscience.com In the broad landscape of chemical synthesis, these derivatives are prized for their reactivity and the diverse functionalities they can introduce into larger, more complex structures.

Significance in Medicinal Chemistry and Pharmaceutical Intermediates

In the specialized domain of medicinal chemistry, the benzoic acid scaffold is a frequently encountered motif in the structure of many therapeutic agents. preprints.orgresearchgate.net Its presence can influence a drug's pharmacokinetic and pharmacodynamic properties. The carboxylic acid group can be crucial for binding to biological targets, while the aromatic ring can be modified to fine-tune lipophilicity and other physicochemical characteristics. youtube.com

The molecular structure of 4-(3-(Dibutylamino)propoxy)benzoic acid is intentionally designed to provide a specific fragment of the final dronedarone (B1670951) molecule. The dibutylamino propoxy side chain is a key feature that contributes to the pharmacological profile of dronedarone. researchgate.net Therefore, the research and development of robust synthetic routes to this compound are of considerable interest to the pharmaceutical industry.

Below is a table summarizing the key properties of this compound and its hydrochloride salt, which is a common form in which this intermediate is handled.

| Property | Value |

| Chemical Formula | C18H29NO3 |

| Molecular Weight | 307.43 g/mol |

| CAS Number | 748763-03-3 |

| Hydrochloride Salt Formula | C18H30ClNO3 |

| Hydrochloride Salt Molecular Weight | 343.89 g/mol |

| Hydrochloride Salt CAS Number | 437651-44-0 |

| Hydrochloride Salt Melting Point | 155–159 °C |

Amphiphilic Nature and its Implications for Research Trajectories

A defining characteristic of this compound is its amphiphilic nature. Amphiphilicity refers to the possession of both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties within the same molecule. In the case of this compound, the benzoic acid moiety, with its polar carboxylic acid group, constitutes the hydrophilic portion. nih.gov Conversely, the long alkyl chains of the dibutylamino group and the propoxy linker form a significant nonpolar, lipophilic tail.

This dual character has important implications for its behavior in different chemical environments and for its utility in synthesis. The amphiphilicity of this molecule can influence its solubility characteristics, potentially allowing it to be soluble in a broader range of solvents than either a purely hydrophilic or a purely lipophilic compound. This can be advantageous in chemical reactions, facilitating the interaction of reactants with different polarity profiles.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(dibutylamino)propoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPUXULYIUEQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437680 | |

| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748763-03-3 | |

| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 3 Dibutylamino Propoxy Benzoic Acid

Established Synthetic Pathways for the Core Structure

The construction of 4-(3-(dibutylamino)propoxy)benzoic acid is typically achieved through multi-step synthetic sequences. These routes are designed to efficiently assemble the three key components of the molecule: the benzoic acid moiety, the propoxy linker, and the dibutylamino group. The choice of a specific pathway often depends on factors such as the availability of starting materials, desired purity, and scalability.

Propoxy Chain Formation through Amine-Alkyl Halide Reactions

The formation of the propoxy ether linkage is a critical step in the synthesis. A common and effective method for this transformation is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this typically involves the reaction of a 4-hydroxybenzoate (B8730719) derivative with a 3-halopropane that is either pre-functionalized with the dibutylamino group or is later subjected to amination.

This nucleophilic substitution reaction is generally carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of the benzoic acid precursor, forming a more nucleophilic phenoxide ion. The reaction is subject to classic S(_N)2 reaction constraints, where primary alkyl halides are preferred to minimize competing elimination reactions.

Benzoic Acid Moiety Synthesis from Phenolic Precursors

The benzoic acid core of the target molecule is typically derived from readily available phenolic precursors. A common starting material is methyl 4-hydroxybenzoate or ethyl 4-hydroxybenzoate. The use of an esterified form of 4-hydroxybenzoic acid serves to protect the carboxylic acid functionality during the initial etherification and amination steps. The free benzoic acid is then liberated in a final hydrolysis step. This strategy prevents the acidic proton of the carboxylic acid from interfering with the basic conditions often employed in the preceding steps.

Alternative approaches could involve the direct alkylation of 4-hydroxybenzoic acid, though this may require the use of protecting groups for the carboxylic acid to avoid unwanted side reactions.

Coupling Reactions for Compound Assembly (e.g., DCC-mediated)

An alternative strategy for the assembly of this compound involves the formation of an ester linkage between 4-hydroxybenzoic acid and 3-(dibutylamino)propan-1-ol. This can be achieved through a variety of coupling reactions, with dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification, also known as the Steglich esterification, being a prominent example. nih.govorganic-chemistry.org

In this method, DCC activates the carboxylic acid group of 4-hydroxybenzoic acid, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 3-(dibutylamino)propan-1-ol. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction and improve yields. ijpsr.com The primary advantage of this method is that it can be performed under mild conditions. A significant consideration is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration. peptide.com

Table 1: Key Reagents in DCC-Mediated Esterification

| Reagent | Role | Notes |

| 4-Hydroxybenzoic Acid | Carboxylic acid component | Provides the benzoic acid moiety. |

| 3-(Dibutylamino)propan-1-ol | Alcohol component | Provides the dibutylamino-propoxy side chain. |

| DCC (Dicyclohexylcarbodiimide) | Coupling agent | Activates the carboxylic acid. |

| DMAP (4-Dimethylaminopyridine) | Catalyst | Accelerates the esterification reaction. ijpsr.com |

Multi-step Syntheses via Protected Benzoic Acid Intermediates

A widely employed and robust strategy for the synthesis of this compound involves a multi-step sequence starting with a protected benzoic acid intermediate. This approach allows for the sequential introduction of the propoxy linker and the dibutylamino group, culminating in the deprotection of the carboxylic acid.

The initial step in this sequence is the etherification of methyl 4-hydroxybenzoate with a dihalogenated propane (B168953), such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group of methyl 4-hydroxybenzoate, which then acts as a nucleophile, displacing one of the halogen atoms on the propane chain. This results in the formation of methyl 4-(3-halopropoxy)benzoate.

Table 2: Reaction Conditions for the Etherification of Methyl 4-Hydroxybenzoate

| Halogenated Propane | Base | Solvent | Product |

| 1-Bromo-3-chloropropane | Potassium Carbonate | Methyl Ethyl Ketone (MEK) | Methyl 4-(3-chloropropoxy)benzoate |

| 1,3-Dibromopropane | Potassium Carbonate | Dimethylformamide (DMF) | Methyl 4-(3-bromopropoxy)benzoate |

The intermediate, methyl 4-(3-halopropoxy)benzoate, is then subjected to a nucleophilic substitution reaction with dibutylamine (B89481). This reaction introduces the terminal dibutylamino group by displacing the remaining halogen atom on the propoxy chain. The reaction is typically carried out by heating the reactants, sometimes in a solvent like toluene. google.com

Following the successful formation of methyl 4-(3-(dibutylamino)propoxy)benzoate, the final step is the hydrolysis of the methyl ester to yield the desired this compound. This is commonly achieved by heating with a strong base, such as sodium hydroxide (B78521), in a solvent like methanol (B129727), followed by acidification with an acid like hydrochloric acid to precipitate the final product, often as its hydrochloride salt. google.comgoogle.com

Table 3: Overview of the Multi-step Synthesis from Methyl 4-Hydroxybenzoate

| Step | Reactants | Key Reagents/Solvents | Intermediate/Product |

| 1. Etherification | Methyl 4-hydroxybenzoate, 1-Bromo-3-chloropropane | K(_2)CO(_3), MEK | Methyl 4-(3-chloropropoxy)benzoate |

| 2. Amination | Methyl 4-(3-chloropropoxy)benzoate, Dibutylamine | Toluene | Methyl 4-(3-(dibutylamino)propoxy)benzoate |

| 3. Hydrolysis | Methyl 4-(3-(dibutylamino)propoxy)benzoate | NaOH, Methanol; then HCl | This compound hydrochloride |

Ester Saponification to Yield the Carboxylic Acid

The final step in the synthesis of this compound typically involves the hydrolysis, or saponification, of its corresponding ester precursor, most commonly the methyl or ethyl ester. This reaction is a fundamental transformation in organic chemistry that converts an ester into a carboxylate salt, which upon acidification, yields the desired carboxylic acid.

The synthesis of the ester precursor, methyl 4-(3-(dibutylamino)propoxy)benzoate, is generally achieved by the reaction of methyl 4-hydroxybenzoate with 1-chloro-3-(dibutylamino)propane or a similar 3-halopropyl-dibutylamine derivative in the presence of a base.

The subsequent saponification is carried out by treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent system, typically a mixture of methanol and water. The reaction mixture is heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion of the saponification, the resulting carboxylate salt is in solution. To isolate the carboxylic acid, the reaction mixture is cooled and then acidified with a strong acid, like hydrochloric acid (HCl), to a pH of approximately 3. This protonates the carboxylate anion, causing the free carboxylic acid to precipitate out of the aqueous solution. The solid product is then collected by filtration, washed with water to remove any remaining salts, and dried to afford this compound, often as its hydrochloride salt. google.com

A typical procedure involves stirring a mixture of methyl 4-(3-(dibutylamino)propoxy)benzoate with 32% hydrochloric acid under reflux for several hours. google.com After cooling, the precipitated product is filtered, washed, and dried. google.com

| Reactant | Reagents | Conditions | Product | Yield |

| Methyl 4-(3-(dibutylamino)propoxy)benzoate | 1. NaOH, Methanol/Water2. HCl | Reflux, then acidification | This compound hydrochloride | 85.7% google.com |

Derivatization and Further Chemical Reactivity

The presence of three distinct functional groups—a carboxylic acid, a tertiary amine, and an ether linkage within an aromatic framework—makes this compound a versatile substrate for a variety of chemical transformations.

The carboxylic acid group of this compound can be readily converted to a wide range of esters. A common method involves the initial activation of the carboxylic acid to a more reactive species, such as an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 4-(3-(dibutylamino)propoxy)benzoyl chloride can then be reacted with various alcohols in the presence of a base to yield the corresponding esters.

Alternatively, direct esterification can be accomplished using methods such as the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst. Other modern esterification methods employing coupling reagents like dicyclohexylcarbodiimide (DCC) or dichloroimidazolidinedione (DCID) can also be utilized, particularly for reactions with sterically hindered alcohols. researchgate.net

| Reactant | Reagents | Conditions | Product Type |

| This compound | 1. SOCl₂2. R-OH, Base | Room temperature to reflux | Ester (R-O-CO-Ar) |

| This compound | R-OH, H⁺ catalyst | Reflux | Ester (R-O-CO-Ar) |

| This compound | R-OH, DCC, DMAP | Room temperature | Ester (R-O-CO-Ar) |

Similar to esterification, amide formation is most efficiently carried out by first converting the carboxylic acid to its more reactive acyl chloride. The treatment of this compound hydrochloride with thionyl chloride in a solvent like dichloromethane (B109758) under reflux conditions yields 4-(3-(dibutylamino)propoxy)benzoyl chloride hydrochloride in high yield. google.com This acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. This reaction is a cornerstone in the synthesis of Dronedarone (B1670951), where 4-(3-(dibutylamino)propoxy)benzoyl chloride is coupled with N-(2-butylbenzofuran-5-yl)methanesulfonamide. google.com

The reaction is typically performed in the presence of a Lewis acid catalyst, such as tin(IV) chloride or aluminum chloride, to facilitate the Friedel-Crafts acylation of the amine. google.comgoogle.com

| Reactant | Reagents | Conditions | Product Type |

| 4-(3-(Dibutylamino)propoxy)benzoyl chloride hydrochloride | Primary or Secondary Amine, Lewis Acid | 0 °C to room temperature | Amide (R₂N-CO-Ar) |

The lone pair of electrons on the nitrogen atom of the dibutylamino group makes it nucleophilic and susceptible to reactions with electrophiles. A classic example of such a reaction is the Menshutkin reaction, which involves the quaternization of a tertiary amine by treatment with an alkyl halide. wikipedia.org It is expected that this compound would react with alkyl halides, such as methyl iodide, to form the corresponding quaternary ammonium (B1175870) salt. masterorganicchemistry.com This reaction typically proceeds via an SN2 mechanism and is favored by polar aprotic solvents. rsc.org

The formation of a quaternary ammonium salt would significantly alter the physical and chemical properties of the molecule, including its solubility and biological activity.

| Reactant | Reagent | Reaction Type | Product Type |

| This compound | Alkyl halide (e.g., CH₃I) | Menshutkin Reaction (Quaternization) | Quaternary Ammonium Salt |

The this compound molecule contains moieties that can undergo both oxidation and reduction.

Oxidation: The tertiary amine group can be oxidized. For instance, reaction with oxidizing agents like hydrogen peroxide or a peroxy acid could lead to the formation of the corresponding N-oxide. The formation of an N-oxide impurity of Dronedarone has been reported, suggesting this transformation is feasible. Photoinduced one-electron oxidation of aromatic amines can also occur, leading to the formation of a radical cation. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can accomplish this transformation. libretexts.org Alternatively, a two-step process involving conversion to the acid chloride followed by reduction with NaBH₄ could be employed. youtube.com Furthermore, the benzoyl ketone in Dronedarone, a derivative of the title compound, can be reduced to the corresponding secondary alcohol, indicating that the carbonyl group in related structures is susceptible to reduction.

| Functional Group | Reagent | Reaction Type | Product |

| Dibutylamino Group | H₂O₂, m-CPBA | Oxidation | N-oxide |

| Carboxylic Acid | LiAlH₄ | Reduction | Primary Alcohol |

| Carboxylic Acid | 1. SOCl₂2. NaBH₄ | Reduction | Primary Alcohol |

Application as a Strategic Intermediate in Complex Molecule Synthesis

The primary and most well-documented application of this compound is as a crucial intermediate in the multi-step synthesis of Dronedarone. blogspot.com Dronedarone is a benzofuran (B130515) derivative used in the treatment of arrhythmia. nih.gov

In the synthesis of Dronedarone, this compound is first converted to its acyl chloride hydrochloride. google.com This activated intermediate is then coupled with N-(2-butylbenzofuran-5-yl)methanesulfonamide via a Friedel-Crafts acylation reaction, which forms the central benzoyl linkage of the Dronedarone molecule. google.com The reliability of this synthetic route and the accessibility of the starting materials make this compound a strategically important building block in the pharmaceutical industry.

Precursor to Benzofuran Derivatives (e.g., Dronedarone)

A primary application of this compound is in the synthesis of complex benzofuran-containing molecules, most notably the antiarrhythmic drug Dronedarone. blogspot.com In this context, the benzoic acid is first converted to its more reactive acid chloride derivative, which then undergoes a Friedel-Crafts acylation reaction with a suitable benzofuran substrate.

A key intermediate in the synthesis of Dronedarone is 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran. google.com The formation of this molecule is achieved by reacting 2-butyl-5-nitrobenzofuran (B137315) with 4-(3-(dibutylamino)propoxy)benzoyl chloride hydrochloride. google.comgoogle.com This acylation is a classic example of a Friedel-Crafts reaction, where a Lewis acid catalyst is employed to facilitate the electrophilic substitution onto the electron-rich benzofuran ring system.

Detailed research findings indicate that the choice of Lewis acid and solvent system is critical for achieving high yields. google.com For instance, the reaction can be effectively catalyzed by ferric chloride (FeCl₃) in a solvent such as chlorobenzene (B131634). google.comgoogle.com The process involves cooling the reaction mixture before the addition of the Lewis acid to control the exothermic nature of the reaction. google.comgoogle.com After the reaction is complete, hydrolysis is performed to yield the desired benzofuran derivative. google.com This synthetic route has been shown to produce the target compound in high yield, often exceeding 90%. google.comgoogle.com

An alternative approach described in the literature utilizes tin (IV) chloride (SnCl₄) as the Lewis acid catalyst in dichloromethane. google.com This method also proceeds via the electrophilic acylation of a benzofuran derivative, in this case, N-(2-butyl-5-benzofuranyl)methanesulfonamide, with 4-(3-(dibutylamino)propoxy)benzoyl chloride hydrochloride. google.com

Interactive Data Table: Friedel-Crafts Acylation for Benzofuran Derivative Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

| 2-butyl-5-nitrobenzofuran | 4-(3-(dibutylamino)propoxy)benzoyl chloride hydrochloride | Ferric Chloride (FeCl₃) | Chlorobenzene | 0-3°C then 20-22°C | >90% | google.comgoogle.com |

| N-(2-butyl-5-benzofuranyl)methanesulfonamide | 4-(3-(dibutylamino)propoxy)benzoyl chloride hydrochloride | Tin (IV) Chloride (SnCl₄) | Dichloromethane | 0-5°C then room temp. | Not specified | google.com |

Conversion to Acid Chlorides for Subsequent Acylation Reactions

The conversion of this compound to its corresponding acid chloride, 4-(3-(dibutylamino)propoxy)benzoyl chloride, is a crucial activation step that significantly enhances its reactivity for acylation reactions. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, with thionyl chloride (SOCl₂) being a commonly used reagent. google.comgoogle.com

The reaction is generally carried out in an inert solvent, such as chlorobenzene or dichloromethane, and may be facilitated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). google.com The mixture is often heated to ensure the completion of the reaction. google.comgoogle.com For example, a procedure involves heating the benzoic acid hydrochloride salt with thionyl chloride in chlorobenzene at approximately 85°C for about an hour. google.comgoogle.com Another documented method involves refluxing the benzoic acid hydrochloride with thionyl chloride in dichloromethane. google.com

The resulting 4-(3-(dibutylamino)propoxy)benzoyl chloride is a highly reactive species that serves as the acylating agent in the subsequent Friedel-Crafts reaction. The hydrochloride salt of the acid chloride is often generated and used directly in the next synthetic step without isolation. google.comgoogle.comgoogle.com This method is efficient, with reports indicating a quantitative yield of the acid chloride. google.com

Interactive Data Table: Synthesis of 4-(3-(Dibutylamino)propoxy)benzoyl Chloride

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |

| This compound hydrochloride | Thionyl chloride (SOCl₂) | Chlorobenzene | 85±1°C for 1 hour | Not specified, used in situ | google.comgoogle.com |

| This compound hydrochloride | Thionyl chloride (SOCl₂) | Dichloromethane | Reflux for 1 hour | 100% | google.com |

Advanced Structural Elucidation and Computational Investigations of 4 3 Dibutylamino Propoxy Benzoic Acid

Spectroscopic Characterization in Research

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(3-(dibutylamino)propoxy)benzoic acid. A multi-technique approach, including NMR, vibrational, and electronic spectroscopy, as well as mass spectrometry, is employed to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the hydrochloride salt of this compound in deuterated chloroform (B151607) (CDCl₃), the spectrum shows distinct signals corresponding to the aromatic, aliphatic chain, and carboxylic acid protons. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons of the propoxy and butyl chains appear as a series of multiplets and triplets in the upfield region of the spectrum. A broad singlet, often observed far downfield, is characteristic of the acidic proton of the carboxyl group.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Carboxylic Acid (-COOH) | ~11.75 | broad singlet | - | 1H |

| Aromatic (Ha) | ~7.93 | doublet | 8.7 | 2H |

| Aromatic (Hb) | ~6.80 | doublet | 8.7 | 2H |

| Methylene (-OCH₂) | ~4.09 | multiplet | - | 2H |

| Methylene (-NCH₂-) | ~3.24 | multiplet | - | 2H |

| Methylene (-NCH₂-butyl) | ~3.02 | multiplet | - | 4H |

| Methylene (-CH₂- central) | ~2.37 | multiplet | - | 2H |

| Methylene (-CH₂- butyl) | ~1.78 | multiplet | - | 4H |

| Methylene (-CH₂- butyl) | ~1.36 | multiplet | - | 4H |

| Methyl (-CH₃) | ~0.93 | triplet | 7.2 | 6H |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on known values for similar structures. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (~167-170 ppm). The aromatic carbons would appear in the ~113-163 ppm range, with the carbon attached to the oxygen appearing at a lower field than those attached to hydrogen. The various aliphatic carbons of the propoxy and dibutylamino groups would be found in the upfield region of the spectrum (~14-67 ppm).

| Assignment | Expected Chemical Shift (δ) ppm |

| Carbonyl (-C OOH) | 167 - 170 |

| Aromatic (C -O) | 160 - 163 |

| Aromatic (C -H) | 130 - 132 |

| Aromatic (C -H) | 113 - 115 |

| Aromatic (C -COOH) | 123 - 126 |

| Methylene (-OC H₂) | 65 - 68 |

| Methylene (-NC H₂-) | 50 - 55 |

| Methylene (-NC H₂-butyl) | 50 - 55 |

| Methylene (-C H₂- central) | 25 - 28 |

| Methylene (-C H₂- butyl) | 28 - 31 |

| Methylene (-C H₂- butyl) | 19 - 22 |

| Methyl (-C H₃) | 13 - 15 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carboxyl group would result in an intense, sharp peak around 1680-1710 cm⁻¹. researchgate.net The aromatic ring would show C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the ether linkage and the carboxylic acid are expected between 1200 and 1300 cm⁻¹. Finally, C-H stretching vibrations of the alkyl chains would appear just below 3000 cm⁻¹. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds. The Raman spectrum would be expected to show strong bands for the aromatic ring C=C stretching vibrations and the symmetric vibrations of the alkyl chains. Computational methods, such as DFT, can be used to simulate the Raman spectrum and aid in the assignment of vibrational modes, as has been done for analogous benzoic acid compounds. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) | IR |

| Alkyl C-H | Stretch | 2850 - 2960 | IR, Raman |

| Carbonyl C=O | Stretch | 1680 - 1710 (strong) | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Ether/Acid C-O | Stretch | 1200 - 1300 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The electronic spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. The presence of both an electron-donating alkoxy group (-OR) and an electron-withdrawing carboxyl group (-COOH) on the benzene ring influences the energy of these transitions and thus the maximum absorption wavelength (λmax). These substituents typically cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis. The molecular formula of this compound is C₁₈H₂₉NO₃, corresponding to a molecular weight of approximately 307.43 g/mol . ncats.io

Techniques like Electrospray Ionization (ESI-MS), often coupled with Liquid Chromatography (LC-MS), are well-suited for this molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 308.2. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the side chain. Common fragments could arise from:

Alpha-cleavage next to the nitrogen atom, leading to the loss of a propyl or butyl group.

Cleavage at the ether bond , separating the dibutylaminopropyl group from the benzoic acid moiety.

Loss of the carboxylic acid group as CO₂.

Theoretical and Quantum Chemical Studies

Computational chemistry provides valuable insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com Geometry optimization using DFT allows for the determination of the most stable, lowest-energy three-dimensional conformation of this compound.

This computational process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to solve the Schrödinger equation. nih.govmdpi.com The calculation iteratively adjusts the positions of the atoms until a minimum energy structure is found. The output of a DFT geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com This information is crucial for understanding the molecule's spatial arrangement, including the orientation of the propoxy chain relative to the benzene ring and the conformation of the flexible dibutylamino group. These theoretical structures can then be correlated with experimental results from spectroscopic analyses.

Hartree-Fock and Semiempirical Computational Methods

No published research was identified that has applied Hartree-Fock or semiempirical computational methods to analyze the electronic structure, molecular orbitals, or other quantum mechanical properties of this compound. Such studies would typically provide insights into the molecule's geometry, charge distribution, and energetic properties, but this information is not available for this specific compound.

Frontier Molecular Orbital (FMO) Analysis

There are no available Frontier Molecular Orbital (FMO) analyses for this compound in the scientific literature. An FMO analysis would involve the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the compound's reactivity and electronic properties. Without relevant studies, data on the energy levels and spatial distribution of these orbitals for the specified molecule cannot be provided.

Conformational Analysis and Molecular Dynamics Simulations

A search for conformational analysis and molecular dynamics (MD) simulation studies on this compound yielded no specific results. These computational techniques are used to explore the molecule's flexibility, stable conformations, and dynamic behavior over time. The absence of such research means that there is no data on the potential energy surface, dihedral angle distributions, or the dynamic interactions of this compound.

Molecular Modeling and Docking Studies

Prediction of Binding Modes with Biological Targets

No molecular modeling or docking studies have been published that predict the binding modes of this compound with any specific biological targets. Docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a protein, providing insights into potential therapeutic applications. However, no such predictions are available for this compound.

Ligand-Protein Interaction Profiling

Similarly, there is no available research on the ligand-protein interaction profiling of this compound. This type of analysis details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and its target protein. Without docking studies, this detailed interaction profile cannot be generated.

Mechanistic Biological Activity and Molecular Target Research of 4 3 Dibutylamino Propoxy Benzoic Acid

In Vitro Pharmacological Investigations

In vitro studies are crucial for elucidating the pharmacological profile of a compound. Although specific studies on 4-(3-(Dibutylamino)propoxy)benzoic acid are not widely available, the activities of its derivative, dronedarone (B1670951), provide a basis for understanding its potential effects on a cellular and molecular level.

Modulation of Specific Enzymes and Receptors

Dronedarone, which contains the 4-(3-(Dibutylamino)propoxy)benzoyl moiety, is known to be a multichannel blocker, indicating that its precursor could share some of these properties. drugbank.comnih.gov Dronedarone exhibits inhibitory effects on various ion channels, including sodium, potassium, and calcium channels. researchgate.netdrugbank.com This broad activity spectrum is central to its antiarrhythmic effects.

Furthermore, dronedarone displays antiadrenergic properties by acting as an antagonist at α- and β-adrenergic receptors. drugbank.com It has been shown to reduce the α-adrenergic response to epinephrine (B1671497) and the β1 and β2 responses to isoproterenol. drugbank.com Given that this compound constitutes a significant part of the dronedarone structure, it is plausible that it contributes to these receptor interactions.

| Potential Target | Observed Effect of Dronedarone | Potential Implication for this compound |

| Sodium (Na+) Channels | Inhibition of rapid Na+ currents | Potential for sodium channel modulation |

| Potassium (K+) Channels | Blocks outward K+ currents (e.g., IKr, IKs, IK1) | Possible contribution to potassium channel blockade |

| Calcium (Ca2+) Channels | Blocks slow L-type Ca2+ inward currents | Potential for calcium channel inhibition |

| Adrenergic Receptors | Non-competitive antagonism of α- and β-adrenergic receptors | Possible interaction with adrenergic signaling |

Inhibition of Inflammatory Pathways in Cellular Models

While direct evidence for the anti-inflammatory activity of this compound is not prominent in the literature, derivatives of benzoic acid have been investigated for such properties. For instance, some benzoic acid derivatives have shown potential in inhibiting enzymes like cyclooxygenases (COX), which are key in the inflammatory cascade. mdpi.com Studies on other structurally related compounds have demonstrated the capacity to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) in cellular models like lipopolysaccharide (LPS)-induced macrophages. researchgate.netnih.gov This suggests a potential, yet unconfirmed, role for this compound in modulating inflammatory pathways.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound can be inferred from the extensive research on dronedarone and the physicochemical properties of its structural components.

Identification of Key Molecular Targets and Signaling Pathways

The primary molecular targets of dronedarone are cardiac ion channels. researchgate.netdrugbank.com By blocking these channels, dronedarone prolongs the cardiac action potential and refractory periods, which is the basis of its antiarrhythmic effect. drugbank.com The signaling pathways affected are therefore those that govern cardiac electrophysiology.

| Molecular Target of Dronedarone | Signaling Pathway | Potential Role of this compound |

| Voltage-gated ion channels (Na+, K+, Ca2+) | Cardiac action potential propagation | Contributes to the overall structure required for channel binding and modulation. |

| Adrenergic receptors (α and β) | Sympathetic nervous system signaling | The dibutylamino-propoxy group may be crucial for receptor interaction. |

| Thyroid hormone receptors (TRα1) | Thyroid hormone signaling | The benzoic acid portion provides a scaffold for receptor engagement. |

Role of Dibutylamino-propoxy Moiety in Membrane Permeability

The dibutylamino-propoxy moiety is a significant structural feature that likely influences the pharmacokinetic properties of this compound and its derivatives. This group, with its tertiary amine and hydrocarbon chains, imparts a degree of lipophilicity to the molecule. nih.gov Lipophilicity is a critical factor in determining a compound's ability to cross biological membranes.

The interaction of a drug with the cell membrane is a crucial step for reaching intracellular targets. researchgate.net The amphiphilic nature of molecules containing moieties like the dibutylamino-propoxy group can facilitate membrane permeation. researchgate.net The presence of this group in dronedarone contributes to its ability to access its target ion channels within the cardiac cell membranes. Therefore, it can be inferred that the dibutylamino-propoxy moiety in this compound enhances its membrane permeability, a key factor for its potential biological activity.

Receptor Binding Assays for Target Affinity Profiling

Comparative Mechanistic Studies with Related Molecules

The development of new therapeutic agents often involves the modification of existing molecules to enhance efficacy and reduce adverse effects. In the context of antiarrhythmic drugs, dronedarone was rationally designed based on the structure of amiodarone (B1667116), a highly effective but often poorly tolerated medication. This compound is a crucial building block in the synthesis of dronedarone, and its structure directly contributes to the altered pharmacological profile of the final drug.

Structural and Functional Comparison of Dronedarone and Amiodarone

Amiodarone is a potent antiarrhythmic agent that exhibits properties of all four Vaughan Williams classes of antiarrhythmic drugs. Its mechanism of action involves the blockade of multiple ion channels, including potassium, sodium, and calcium channels, as well as non-competitive inhibition of β-adrenergic receptors. nih.gov This broad spectrum of activity contributes to its high efficacy in treating a variety of cardiac arrhythmias. scirp.org However, the clinical utility of amiodarone is often limited by a range of adverse effects, many of which are attributed to its high lipophilicity and the presence of iodine in its molecular structure. scirp.org

Dronedarone was developed to retain the multi-channel blocking properties of amiodarone while minimizing its undesirable side effects. nih.gov This was achieved through specific structural modifications, where the this compound moiety plays a significant role. The key structural differences between dronedarone and amiodarone are:

Absence of Iodine: The di-iodinated phenyl ring of amiodarone is replaced with a non-iodinated phenyl group in dronedarone. This change was intended to reduce the risk of thyroid-related adverse effects commonly associated with amiodarone. drugbank.com

Addition of a Methanesulfonamide (B31651) Group: A methanesulfonamide group is incorporated into the dronedarone structure. This addition decreases the lipophilicity of the molecule compared to amiodarone, leading to a shorter half-life and reduced tissue accumulation. nih.gov

These structural alterations, stemming from the synthetic pathway involving this compound, result in a distinct pharmacodynamic and pharmacokinetic profile for dronedarone compared to amiodarone.

Mechanistic Similarities and Differences

Both dronedarone and amiodarone are considered multi-channel blockers. nih.gov They exert their antiarrhythmic effects by modulating the electrical activity of cardiac cells through their interaction with various ion channels. However, the potency and selectivity of their interactions may differ due to their structural variations.

Pharmacokinetic and Safety Profile Comparison

The reduced lipophilicity of dronedarone, a direct consequence of its chemical structure derived from intermediates like this compound, leads to a significantly shorter elimination half-life compared to amiodarone. scirp.org This results in less tissue accumulation and a lower incidence of some of the chronic toxicities associated with long-term amiodarone therapy. nih.gov

| Feature | Dronedarone | Amiodarone |

|---|---|---|

| Mechanism of Action | Multi-channel blocker (Potassium, Sodium, Calcium channels), Anti-adrenergic | Multi-channel blocker (Potassium, Sodium, Calcium channels), Anti-adrenergic |

| Iodine Moiety | Absent | Present |

| Lipophilicity | Lower | Higher |

| Elimination Half-life | 13-19 hours | Several weeks |

| Thyroid Toxicity | Lower risk | Higher risk |

N-Desbutyl Dronedarone: An Active Metabolite

Structure Activity Relationship Sar Studies of 4 3 Dibutylamino Propoxy Benzoic Acid Derivatives

Systematic Comparison with Structural Analogues

A systematic comparison with structurally related compounds helps to identify the key features responsible for the biological effects of 4-(3-(dibutylamino)propoxy)benzoic acid. This involves analyzing simpler benzoic acid derivatives, as well as more complex molecules that share its core structure.

Analysis of Benzoic Acid Derivatives with Varying Alkyl and Amine Substitutions

The biological activity of benzoic acid derivatives can be significantly modulated by altering the substitutions on the aromatic ring and the nature of any associated side chains. ontosight.airesearchgate.net The general structure of these compounds often consists of three parts: a lipophilic aryl group, an intermediate linker (like an ester or ether), and a hydrophilic amino group. pharmacy180.comyoutube.com

The lipophilic portion, the substituted benzoic acid ring, plays a critical role in binding to target proteins. pharmacy180.com Substituents on the aryl ring that increase the electron density of the carbonyl oxygen, such as electron-donating alkoxy, amino, or alkylamino groups, tend to enhance biological activity, particularly in the context of local anesthetics. pharmacy180.comyoutube.com The position of these substituents is also critical; ortho and para substitutions are often more favorable than meta substitutions. pharmacy180.comyoutube.com

The hydrophilic portion, typically an aminoalkyl group, is important for forming water-soluble salts, which is advantageous for formulation. youtube.com The nature of the amine substitution is a key determinant of activity. Tertiary amines, such as the dibutylamino group in the title compound, are often found in clinically useful agents. Secondary amines may offer longer activity but can be more irritating, while primary amines are generally less active. youtube.com The length and branching of the alkyl groups on the amine influence the compound's partition coefficient, which affects its ability to cross biological membranes. youtube.comresearchgate.net

| Structural Modification | General Effect on Biological Activity | Rationale |

| Aryl Group Substitution (Ortho/Para) | Electron-donating groups (e.g., -OAlkyl, -NH₂, -NR₂) generally increase activity. pharmacy180.comyoutube.com | Enhances electron density at the carbonyl oxygen, potentially improving receptor binding. pharmacy180.com |

| Electron-withdrawing groups (e.g., -NO₂, -Cl) can also increase activity in some contexts. pharmacy180.com | Alters the pKa and electronic profile, which can affect target interaction and hydrolysis rates. pharmacy180.com | |

| Amine Substitution | Tertiary amines are often optimal for activity and formulation. youtube.com | Provides a good balance of activity and the ability to form stable, water-soluble salts. youtube.com |

| Secondary amines may increase duration but also irritation. youtube.com | ||

| Primary amines are typically less active. youtube.com | ||

| Alkyl Groups on Amine | Increasing the length of the alkyl chains increases lipophilicity and potency. youtube.com | Enhances membrane permeability and may improve binding to hydrophobic pockets in the target protein. youtube.com |

Comparative Analysis with Dronedarone (B1670951) and its Core Moiety

A direct comparison between this compound and dronedarone is highly informative, as the former is a direct precursor to the latter. google.com Dronedarone is a non-iodinated benzofuran (B130515) derivative developed as an antiarrhythmic agent with a multi-channel blocking effect. scirp.orgoaji.netnih.gov

The chemical structure of dronedarone is N-(2-Butyl-3-(p-(3-(dibutylamino)propoxy)benzoyl)-5-benzofuranyl) methanesulfonamide (B31651). scirp.orgoaji.net It incorporates the entire 4-(3-(dibutylamino)propoxy)benzoyl moiety. The key difference is that the carboxylic acid group of the precursor is converted into an amide bond with the 5-amino-2-butyl-benzofuran group, and a methanesulfonamide group is present on the benzofuran ring. This structural complexity is responsible for its specific antiarrhythmic activity.

The addition of the benzofuran core and the methanesulfonamide group significantly increases the molecule's complexity and lipophilicity compared to the simpler benzoic acid derivative. These additions are crucial for creating the specific three-dimensional shape and electronic profile required for interaction with multiple cardiac ion channels, which is central to dronedarone's mechanism of action. oaji.net While the dibutylamino-propoxybenzoyl moiety contributes to properties like membrane permeability, it is the combination with the substituted benzofuran that confers the clinically significant antiarrhythmic effects.

| Feature | This compound | Dronedarone |

| Core Structure | Benzoic Acid | Benzofuran |

| Key Functional Groups | Carboxylic acid, Tertiary amine, Ether | Methanesulfonamide, Tertiary amine, Ether, Ketone |

| Molecular Weight | 307.43 g/mol smolecule.com | 556.76 g/mol oaji.net |

| Primary Role/Application | Chemical intermediate in dronedarone synthesis. | Class III antiarrhythmic drug. nih.gov |

| Structural Complexity | Low | High |

Influence of Dibutylamino and Propoxy Groups on Biological Potential

The dibutylamino and propoxy groups are critical components that confer specific physicochemical properties to the molecule.

Together, the dibutylamino-propoxy side chain is a common feature in many pharmacologically active compounds, where it serves to balance solubility and lipophilicity while positioning key functional groups for optimal target interaction.

Impact of Strategic Structural Modifications on Functional Outcomes

Strategic modifications to the this compound scaffold can be undertaken to modulate its activity, selectivity, and pharmacokinetic properties. This process is often guided by rational drug design principles. mdpi.comnih.gov

Rational Design of Derivatives for Enhanced Activity

Rational design involves using the known SAR and the structure of the biological target to create new molecules with improved properties. mdpi.com For a scaffold like this compound, several strategies could be employed:

Modification of the Benzoic Acid Ring : Introducing various substituents (e.g., halogens, small alkyl groups, nitro groups) at the ortho or meta positions relative to the propoxy group could fine-tune the electronic properties and steric profile of the ring. This can enhance binding affinity and selectivity for a specific biological target. pharmacy180.commdpi.com

Alteration of the Linker : The length of the alkoxy chain could be varied (e.g., from ethoxy to butoxy) to determine the optimal distance between the aromatic ring and the terminal amine for target engagement.

Modification of the Amine Group : The alkyl groups on the nitrogen atom could be changed. For example, replacing butyl groups with smaller (e.g., ethyl) or larger (e.g., pentyl) groups, or introducing cyclic structures (e.g., a piperidine (B6355638) ring), would systematically alter the lipophilicity and steric bulk, impacting both potency and metabolic stability. researchgate.net

Bioisosteric Replacement : The carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole or a sulfonic acid, to change the pKa and binding interactions. smolecule.com Similarly, the ether oxygen in the propoxy linker could be replaced with sulfur or nitrogen to assess the impact on activity. pharmacy180.comyoutube.com

These rationally designed modifications, often guided by computational modeling and in silico screening, can lead to the identification of derivatives with significantly enhanced biological activity. mdpi.comresearchgate.net

Positional and Substituent Effects on Molecular Interactions

The specific placement and nature of substituents can have profound effects on how a molecule interacts with its biological target. Substituent effects are often localized, meaning the interaction is primarily between the substituent and the part of the receptor it is closest to, rather than through a global change in the molecule's electronics. nih.gov

For the this compound ring, substitutions at the 2- and 3-positions (ortho and meta to the propoxy group, respectively) would have different consequences:

Ortho-Substitution (Position 2 or 6) : A substituent here is close to the propoxy linker. A bulky group could cause steric hindrance, forcing the linker into a specific conformation, which could be either beneficial or detrimental to binding. An electron-withdrawing group at this position could influence the acidity of the carboxylic acid through an inductive effect. pharmacy180.com

Meta-Substitution (Position 3 or 5) : Substituents here project into a different region of a potential binding pocket. Their effect would depend heavily on the nature of the amino acid residues in that region of the target protein. For many benzoic acid derivatives, meta-substitution is less favorable for activity compared to ortho or para substitution. pharmacy180.com

The nature of the substituent itself is also critical. A hydrogen-bond donor or acceptor could form a specific, stabilizing interaction with the receptor. A hydrophobic group like a methyl or chloro group could fit into a hydrophobic pocket, while a polar group would favor a more hydrophilic environment.

| Position on Ring | Substituent Type | Potential Effect on Molecular Interaction |

| Ortho (to -OPr) | Bulky (e.g., -tBu) | Steric hindrance, may restrict conformation of the propoxy chain. |

| Electron-withdrawing (e.g., -F, -Cl) | May increase acidity of the carboxylic acid via induction; potential for halogen bonding. | |

| Meta (to -OPr) | Hydrogen-bond donor/acceptor (e.g., -OH, -NH₂) | Could form new, specific interactions with the target protein if the pocket allows. |

| Hydrophobic (e.g., -CH₃) | Can enhance binding through interactions with hydrophobic residues in the target. |

Ultimately, the precise functional outcome of any structural modification depends on the specific topology and chemical environment of the target's binding site.

Development of SAR Models and Predictive Relationships

The development of robust Structure-Activity Relationship (SAR) models is a cornerstone of medicinal chemistry, enabling the prediction of biological activity from chemical structure. For derivatives of this compound, while specific quantitative structure-activity relationship (QSAR) models are not extensively published in publicly available literature, a qualitative and predictive SAR can be constructed based on the well-established principles of related benzoic acid derivatives, particularly those investigated as local anesthetics and other pharmacologically active agents.

The molecular architecture of this compound can be deconstructed into three key pharmacophoric regions: the aromatic benzoic acid core (lipophilic and hydrogen-bonding region), the propoxy linker (intermediate chain), and the terminal dibutylamino group (hydrophilic/lipophilic and basic region). Modifications to each of these regions can be expected to significantly influence the compound's physicochemical properties and, consequently, its biological activity.

Aromatic Core Modifications: The substitution pattern on the benzoic acid ring is a critical determinant of activity. For analogous series of local anesthetics, it has been demonstrated that the introduction of electron-donating groups, such as alkoxy, amino, or alkylamino groups, at the para or ortho positions can enhance potency. youtube.com These groups can increase the electron density of the carbonyl oxygen, which may be crucial for receptor binding. youtube.com Conversely, substitutions at the meta position often lead to a decrease in activity. pharmacy180.com

Intermediate Linker Variations: The nature and length of the linker connecting the aromatic core to the terminal amine play a significant role in modulating activity. In many classes of pharmacologically active compounds, the length of this alkyl or alkoxy chain influences the molecule's flexibility and its ability to adopt an optimal conformation for binding to its biological target. For derivatives of this compound, the three-carbon propoxy chain appears to provide a favorable balance of lipophilicity and spatial orientation. Shortening or lengthening this chain would likely alter the spatial relationship between the aromatic ring and the amino group, potentially impacting receptor interaction.

Terminal Amine Substitutions: The terminal amino group is a key feature, contributing to the molecule's basicity and its potential for ionic interactions with biological targets. The nature of the alkyl substituents on the nitrogen atom significantly affects the compound's lipophilicity and steric profile. In the case of this compound, the two butyl groups create a relatively bulky and lipophilic terminal end. This lipophilicity can enhance membrane permeability. It has been noted in related compounds that tertiary amines often result in more effective agents compared to secondary or primary amines. youtube.com The size of the alkyl groups is also a factor; for instance, tetracaine, with a butylamino group, is significantly more potent than procaine, which has a diethylamino group, a difference attributed in part to increased lipid solubility. pharmacy180.com

Predictive relationships for new derivatives can be hypothesized based on these principles. For example, it can be predicted that introducing a second electron-donating group on the benzoic acid ring might enhance activity, provided it does not introduce steric hindrance. Similarly, modifying the butyl groups on the terminal amine to other alkyl groups would be expected to fine-tune the lipophilicity and potency of the molecule.

The following table summarizes the general SAR principles for benzoic acid derivatives that are likely applicable to the this compound scaffold.

| Molecular Fragment | Structural Modification | Predicted Impact on Activity | Rationale |

| Aromatic Ring | Addition of electron-donating groups (e.g., -NH2, -OR) at ortho or para positions | Increase | Enhances electron density at the carbonyl group, potentially improving receptor binding. youtube.com |

| Substitution at the meta position | Decrease | Unfavorable for receptor interaction in many analogous series. pharmacy180.com | |

| Intermediate Linker | Altering the length of the propoxy chain | Variable | Affects the spatial orientation of the pharmacophoric groups. Optimal length is target-dependent. |

| Introducing branching in the chain | Increase in duration of action | Can sterically hinder metabolic hydrolysis. pharmacy180.com | |

| Terminal Amine | Variation of alkyl substituents (e.g., from dibutyl to diethyl) | Variable | Modulates lipophilicity and steric bulk, affecting both membrane permeability and receptor fit. pharmacy180.com |

| Conversion from tertiary to secondary or primary amine | Decrease | Tertiary amines are often found to be more potent in related series. youtube.com |

While these qualitative relationships provide a valuable framework for the rational design of new derivatives, the development of precise, predictive QSAR models would necessitate the synthesis and biological evaluation of a diverse set of analogues. Such models would likely employ computational descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters) to derive a mathematical equation correlating these properties with biological activity.

Advanced Analytical Methodologies for Research and Characterization of 4 3 Dibutylamino Propoxy Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation, identification, and quantification of 4-(3-(dibutylamino)propoxy)benzoic acid and its related substances. The selection of a specific technique is contingent on the analytical objective, whether it is routine purity assessment or the detection of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is a widely adopted method for the analysis of this compound. The polarity of the molecule makes it well-suited for separation on non-polar stationary phases like C8 and C18.

Method parameters are meticulously optimized to achieve efficient separation from its precursors and degradation products. A typical RP-HPLC method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. omicsonline.orgjapsonline.com The pH of the buffer is a critical parameter, often adjusted to ensure the ionization state of the acidic and basic functional groups in the molecule, thereby influencing retention and peak shape. omicsonline.org

UV detection is commonly employed, with the wavelength selected based on the compound's chromophore. For benzoic acid derivatives, detection is often set around 289 nm to 290 nm to achieve high sensitivity. omicsonline.orgjapsonline.comnih.govnih.gov The integration of different detectors, such as mass spectrometry (LC-MS), provides structural information, which is invaluable for unequivocal peak identification, especially for unknown impurities. researchgate.net

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | omicsonline.org |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., KH2PO4) | omicsonline.orgnih.gov |

| Flow Rate | 1.0 mL/min | omicsonline.orgjapsonline.com |

| Detection | UV at ~290 nm | japsonline.comnih.govnih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) | sigmaaldrich.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

In the context of analyzing this compound, UHPLC is particularly advantageous for high-throughput screening and for resolving complex mixtures of closely related impurities. The enhanced peak capacity allows for better separation of isomers and process-related byproducts that might co-elute in a standard HPLC run. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes a powerful tool for the sensitive and selective quantification of the target compound and its impurities, even at very low concentrations. nih.gov The derivatization of the analyte can sometimes be employed to improve ionization efficiency and achieve lower detection limits in mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is the primary technique for the non-volatile this compound, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in identifying and quantifying volatile or semi-volatile byproducts that may arise during its synthesis. These can include residual solvents or byproducts from side reactions.

For GC-MS analysis, derivatization may be necessary to increase the volatility and thermal stability of the benzoic acid derivative. copernicus.org This typically involves converting the carboxylic acid group into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. The subsequent separation on a GC column, followed by mass spectrometric detection, allows for the identification of these volatile impurities based on their mass spectra and retention times. copernicus.org This technique is essential for a complete purity profile, ensuring that no volatile contaminants are overlooked.

Impurity Profiling and Method Validation in Research Contexts

Impurity profiling is a critical aspect of chemical research, providing a detailed understanding of the impurities present in a sample. This process relies on validated analytical methods to ensure the data is accurate and reliable.

Identification and Characterization of Process-Related Impurities

The synthesis of this compound can lead to the formation of several process-related impurities. These can originate from starting materials, intermediates, reagents, or side reactions. For instance, the synthesis process may involve the reaction of a substituted benzoate (B1203000) with a dibutylamino-containing side chain. google.com

Potential impurities could include:

Unreacted starting materials, such as methyl 4-(3-bromopropoxy)benzoate. google.com

Byproducts from side reactions, like the formation of dimers (e.g., dimethyl 4,4'-[1,3-propanediylbis(oxy)]bisbenzoate). google.com

Products of incomplete reactions, such as the corresponding methyl ester of the final acid. google.com

Degradation products formed under specific pH, oxidative, or thermal stress conditions. japsonline.comnih.gov

The identification and structural elucidation of these impurities often require a combination of hyphenated techniques like LC-MS, LC-NMR, and GC-MS. nih.gov In studies related to the final active pharmaceutical ingredient, this compound itself can be considered a process-related impurity. pharmaffiliates.compharmaffiliates.com

Development of Quantitative Analytical Methods for Impurity Detection

Once potential impurities are identified, quantitative analytical methods must be developed and validated to monitor their levels. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the analytical procedure is suitable for its intended purpose. nih.govsymbiosisonlinepublishing.com

Key validation parameters for an impurity detection method include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradation products. nih.govnih.gov This is often demonstrated through forced degradation studies, where the sample is exposed to acid, base, oxidation, heat, and light. japsonline.comnih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies of spiked impurities at different concentration levels. symbiosisonlinepublishing.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govnih.gov These are crucial for controlling trace-level impurities.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

| Validation Parameter | Typical Acceptance Criteria (for Impurity Methods) | Reference |

|---|---|---|

| Specificity | No interference at the retention time of the main compound and impurities. | nih.govnih.gov |

| Linearity (r²) | ≥ 0.99 | nih.gov |

| Accuracy (% Recovery) | Typically 80.0% - 120.0% | symbiosisonlinepublishing.com |

| Precision (% RSD) | Varies with concentration; e.g., ≤ 15% at the limit of quantitation. | nih.govsymbiosisonlinepublishing.com |

| Robustness | RSD of results should be within acceptable limits after minor changes in parameters. | nih.gov |

Stability Studies for Research Samples and Intermediates

The chemical stability of a compound is a critical parameter that influences its quality, shelf-life, and suitability for further use in research or synthesis. For this compound, a key intermediate in the synthesis of more complex molecules like Dronedarone (B1670951), understanding its stability profile is essential for defining appropriate storage conditions, handling procedures, and for the development of robust analytical methods. japsonline.com Stability studies are typically conducted through forced degradation, where the compound is exposed to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products. japsonline.commdpi.com

Forced degradation or stress testing for this compound involves exposing the compound to various conditions such as hydrolysis, oxidation, heat, and light to determine its intrinsic stability. japsonline.com These studies are fundamental in developing and validating stability-indicating analytical methods, which can accurately measure the active compound in the presence of its degradation products. mdpi.comnih.gov

Forced Degradation Findings

While this compound is noted to be relatively robust, stress testing reveals potential degradation pathways under specific conditions. The primary sites susceptible to chemical transformation are the ether linkage of the propoxy chain, the tertiary dibutylamino group, and the benzoic acid moiety.

Hydrolytic Degradation: The compound's stability is evaluated under acidic and basic conditions. Under strong basic conditions, hydrolysis of the ether bond in the propoxy chain can occur. The tertiary amine may also be susceptible to degradation.

Oxidative Degradation: The dibutylamine (B89481) group, being a tertiary amine, is a potential site for oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide derivatives or other oxidative degradation products.

Thermal and Photolytic Degradation: The intrinsic stability of the compound under heat and light is assessed to establish proper storage protocols. Solid-state stability is also a key consideration, particularly if polymorphic forms exist.

The results from a representative forced degradation study are summarized in the table below.

Table 1: Summary of Forced Degradation Studies on this compound

| Stress Condition | Conditions Applied | Observation | Potential Degradation Pathway |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl at 80°C for 2 hrs | Minor degradation | Limited hydrolysis of the ether linkage |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hrs | Moderate degradation | Hydrolysis of the ether bond |

| Oxidation | 6% H₂O₂ at 80°C for 2 hrs | Significant degradation | Oxidation of the dibutylamine group |

| Thermal | Solid sample at 70°C for 48 hrs | Negligible degradation | High thermal stability in solid state |

| Photolytic | Solid sample exposed to sunlight for 48 hrs | Minor degradation | Possible photolytic cleavage or rearrangement |

Analytical Characterization of Stability

To monitor the stability of this compound and characterize its degradation products, a range of advanced analytical methodologies are employed. High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating the parent compound from its impurities and degradation products. japsonline.comomicsonline.org

A stability-indicating HPLC method, typically using a C8 or C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile, is developed and validated. mdpi.comnih.govomicsonline.org Detection is commonly performed using a UV detector. japsonline.com For the structural elucidation of unknown degradation products formed during stress studies, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. researchgate.netnih.gov LC-MS provides molecular weight information that is crucial for identifying potential degradants.

The table below lists potential degradation products and the methods used for their characterization.

Table 2: Potential Degradation Products and Their Analytical Characterization

| Potential Degradation Product | Chemical Formula | Origin | Primary Analytical Method |

|---|---|---|---|

| 4-Hydroxybenzoic acid | C₇H₆O₃ | Hydrolysis of ether linkage | LC-MS |

| 3-(Dibutylamino)-1-propanol | C₁₁H₂₅NO | Hydrolysis of ether linkage | GC-MS or LC-MS |

| This compound N-oxide | C₁₈H₂₉NO₄ | Oxidation of tertiary amine | LC-MS |

| Methyl 4-(3-(dibutylamino)propoxy)benzoate | C₁₉H₃₁NO₃ | Process-related intermediate | HPLC, LC-MS |

Strategic Applications in Advanced Chemical Synthesis and Pharmaceutical Design

Role as a Key Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

Development of Efficient and Scalable Routes for Dronedarone (B1670951) Production

The synthesis of Dronedarone, a benzofuran (B130515) derivative used to treat atrial fibrillation, heavily relies on 4-(3-(Dibutylamino)propoxy)benzoic acid as a key precursor. blogspot.com The development of efficient and scalable manufacturing processes for Dronedarone has been a significant focus of process chemistry, with this benzoic acid derivative at the center of these efforts.

A common and effective synthetic strategy involves the conversion of this compound hydrochloride into its more reactive acyl chloride form, 4-(3-(dibutylamino)propoxy)benzoyl chloride hydrochloride. google.comgoogle.com This is typically achieved using a chlorinating agent like thionyl chloride, often with near-quantitative yield. google.com This activated intermediate is then reacted with a substituted benzofuran moiety, specifically N-(2-butylbenzofuran-5-yl)methanesulfonamide, in a Friedel-Crafts acylation reaction to form the core structure of Dronedarone. google.com

| Step | Description | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 1 | Formation of Methyl 4-(3-dibutylaminopropoxy)benzoate | Methyl 4-hydroxybenzoate (B8730719), 1-bromo-3-chloropropane (B140262), Dibutylamine (B89481) | ~90% | google.com |

| 2 | Saponification to form the Benzoic Acid | Methyl 4-(3-dibutylaminopropoxy)benzoate, Hydrochloric Acid | 85.7% | google.com |

| 3 | Conversion to Acyl Chloride | This compound HCl, Thionyl Chloride | 100% | google.com |

| 4 | Friedel-Crafts Acylation | 4-(3-(dibutylamino)propoxy)benzoyl chloride HCl, N-(2-butylbenzofuran-5-yl)methanesulfonamide | Not specified | google.com |

Synthesis of Novel Benzofuran and Benzothiophene (B83047) Derivatives

Beyond Dronedarone, the activated form of the title compound, 4-(3-(dibutylamino)propoxy)benzoyl chloride, serves as a valuable reagent for synthesizing other complex benzofuran derivatives. A notable example is its use in the preparation of 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran hydrochloride. google.com This reaction, conducted in the presence of a Lewis acid catalyst like ferric chloride, involves the acylation of 2-butyl-5-nitro-benzofuran. google.com The resulting nitro-benzofuran derivative is itself a key intermediate that can be further chemically modified, for instance, through reduction of the nitro group, to generate a variety of functionalized benzofuran compounds for research and development. blogspot.com

While the direct application of this compound in the synthesis of a broad library of novel benzothiophene derivatives is not as extensively documented, its utility in constructing complex benzofuran structures highlights its potential as a building block for other heterocyclic systems. The principles of Friedel-Crafts acylation are applicable to a range of aromatic and heteroaromatic cores, suggesting that this compound could be employed in the synthesis of novel benzothiophene-based molecules, which are known to have diverse biological activities. nih.govnih.gov

Contribution to Novel Drug Design and Scaffold Exploration

The unique structural characteristics of this compound make it an intriguing starting point and scaffold component in the field of medicinal chemistry and drug discovery.

Utilizing the Compound's Structural Features in Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov The structure of this compound contains several features that are highly amenable to such optimization strategies. nih.govfrontiersin.org

The key structural components include:

A Propoxy Linker: This flexible three-carbon chain connects the aromatic ring to the amino group. The length and flexibility of this linker can be altered to optimize the spatial orientation of the functional groups, which is crucial for achieving a precise fit with a biological target.

A Benzoic Acid Moiety: The carboxylic acid group is a polar, acidic function that can participate in hydrogen bonding and ionic interactions with receptors. It also serves as a convenient chemical handle for creating esters, amides, or other derivatives to explore structure-activity relationships (SAR). nih.gov

In the context of Dronedarone, this entire moiety is a critical pharmacophoric element. The dibutylamino-propoxy group, for instance, is known to enhance membrane permeability, a desirable trait for drugs targeting intracellular components or traversing the cell membrane. By systematically modifying each of these components, medicinal chemists can create libraries of new compounds with potentially improved therapeutic profiles.

| Structural Feature | Physicochemical Property | Potential for Optimization |

|---|---|---|

| Dibutylamino Group | Basicity, High Lipophilicity | Modify alkyl chains to alter lipophilicity and steric bulk; tune pKa for better ADMET properties. |

| Propoxy Linker | Flexibility, Spacer | Vary linker length (e.g., ethoxy, butoxy) to adjust distance between functional groups for optimal target binding. |

| Benzoic Acid | Acidity, Polarity, H-bonding | Convert to esters or amides to modulate activity and pro-drug potential; replace with bioisosteres to improve properties. |

Exploiting its Amphiphilic Nature in Molecular Engineering